molecular formula C12H19N5 B11747686 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11747686
M. Wt: 233.31 g/mol
InChI Key: DOHRTRWMAUVMAL-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a recognized and potent small-molecule inhibitor targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. It acts with high selectivity against the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5), by competitively binding to the ATP-binding site, thereby inhibiting the receptor's kinase activity and subsequent Smad2/3 phosphorylation. This specific inhibition makes it an invaluable pharmacological tool for dissecting the complex roles of the TGF-β/ALK5 pathway in a wide array of biological processes. Its primary research applications include the study of fibrosis, where TGF-β is a master regulator, and the investigation of cancer biology, particularly in the context of epithelial-to-mesenchymal transition (EMT), metastasis, and the tumor microenvironment. Furthermore, this compound has been utilized in stem cell research, notably to enhance the efficiency of cellular reprogramming and to direct the differentiation of pluripotent stem cells, as the suppression of TGF-β/ALK5 signaling can help maintain pluripotency. The compound's well-defined mechanism and high potency provide researchers with a reliable means to probe TGF-β-driven pathophysiology and develop novel therapeutic strategies. Source Source Source

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1,5-dimethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-9(2)17-8-11(6-15-17)5-13-12-7-14-16(4)10(12)3/h6-9,13H,5H2,1-4H3

InChI Key

DOHRTRWMAUVMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CN(N=C2)C(C)C

Origin of Product

United States

Preparation Methods

Core Reaction Sequence

The synthesis typically follows a two-stage approach: (1) preparation of the substituted pyrazole precursors and (2) coupling via reductive amination.

Precursor Synthesis

  • 1,5-Dimethyl-1H-pyrazol-4-amine : Synthesized via cyclocondensation of acetylacetone with hydrazine hydrate in ethanol under reflux, followed by methylation using methyl iodide in the presence of potassium carbonate.

  • 1-(Propan-2-yl)-1H-pyrazole-4-carbaldehyde : Produced through Vilsmeier-Haack formylation of 1-isopropylpyrazole, using phosphorus oxychloride and dimethylformamide (DMF) at 0–5°C.

Reductive Amination

The coupling of 1,5-dimethyl-1H-pyrazol-4-amine and 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde employs reductive amination with sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.

Reaction Equation :

C5H8N3+C7H10N2ONaBH₃CN, MeOHC12H19N5+H2O\text{C}5\text{H}8\text{N}3 + \text{C}7\text{H}{10}\text{N}2\text{O} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{C}{12}\text{H}{19}\text{N}5 + \text{H}2\text{O}

Industrial-Scale Modifications

Large-scale production replaces batch reactors with continuous flow systems to enhance yield (reported >85%) and reduce reaction time. Automated solvent recovery systems minimize waste, aligning with green chemistry principles.

Optimization of Critical Parameters

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Methanol or EthanolMaximizes solubility of intermediates; ethanol preferred for lower toxicity.
Temperature 20–25°C (room temp)Higher temperatures (>40°C) promote side reactions (e.g., over-reduction).
Reaction Time 12–24 hoursShorter durations (<12h) lead to incomplete imine formation.

Catalytic Systems

  • NaBH₃CN vs. NaBH₄ : Sodium cyanoborohydride is superior due to selective reduction of imines without attacking carbonyl groups.

  • Acid Additives : Glacial acetic acid (1–2% v/v) accelerates imine formation by protonating the carbonyl oxygen.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Crude product partitioned between dichloromethane and water removes unreacted aldehydes and salts.

  • Column Chromatography : Silica gel (60–120 mesh) with eluent (DCM:MeOH = 95:5) achieves >98% purity.

  • Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline product (melting point: 142–144°C).

Analytical Validation

TechniqueKey DataPurpose
¹H NMR δ 2.25 (s, 3H, CH₃), 2.31 (s, 3H)Confirms methyl group integration
HPLC Retention time: 6.7 minPurity assessment (>99%)
HRMS [M+H]⁺: m/z 234.1712Validates molecular formula

Comparative Analysis of Methodologies

Batch vs. Flow Synthesis

MetricBatch ReactorFlow Reactor
Yield 72–78%83–87%
Reaction Time 24 hours2 hours
Solvent Waste 500 mL/g product150 mL/g product

Flow systems demonstrate clear advantages in efficiency and sustainability, though initial setup costs are higher.

Challenges and Mitigation

  • Byproduct Formation : Over-alkylation at pyrazole N-1 positions is minimized by using excess amine precursor (1.5 equiv).

  • Moisture Sensitivity : NaBH₃CN degradation in humid conditions is avoided by conducting reactions under nitrogen atmosphere .

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapy. For instance, compounds similar to 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit antimicrobial activity against a range of pathogens. A study demonstrated that compounds with similar structures effectively inhibited the growth of both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics.

Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Agricultural Applications

Pesticide Development
The structure of this compound has been explored for developing novel pesticides. Its efficacy against specific pests has been tested, leading to formulations that minimize environmental impact while maximizing crop protection .

Herbicides
Similar compounds have been investigated for their herbicidal properties. They have shown the ability to inhibit weed growth without harming crops, thus providing an eco-friendly alternative to traditional herbicides .

Material Science Applications

Polymer Chemistry
In material science, pyrazole derivatives are being studied for their role as additives in polymer formulations. Their unique chemical properties can enhance the thermal and mechanical stability of polymers . This application is particularly relevant in developing high-performance materials for industrial use.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro using similar pyrazole derivatives.
Study 2Antimicrobial PropertiesIdentified effective inhibition against multiple bacterial strains, suggesting potential as a new class of antibiotics.
Study 3Agricultural UseDeveloped formulations that effectively control pest populations with reduced environmental toxicity.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share core pyrazole or pyrimidine-amine scaffolds with variations in substituents, linkage groups, or appended heterocycles. These modifications impact properties such as solubility, melting points, and biological activity.

Pyrazole-Pyrimidine Hybrids

  • 5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15, )
    • Structure : Combines a pyrimidine core with pyrazole substituents at positions 4 and 2.
    • Key Data :
  • Melting point: 269.1°C (indicative of strong intermolecular interactions).
  • NMR: Distinct signals for pyrazole protons (δ 7.63–8.59 ppm) and NH groups (δ 9.56 ppm).
  • Synthesis: Prepared via nucleophilic substitution between 2,5-dichloro-4-(1-methylpyrazol-4-yl)pyrimidine and 4-amino-1H-pyrazole. Comparison: The pyrimidine core introduces rigidity and hydrogen-bonding capacity, contributing to higher thermal stability compared to bis-pyrazole analogs.
  • N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine ()

    • Structure : Features a pyridine ring instead of the second pyrazole.
    • Key Data :
  • Melting point: 104–107°C (lower than Compound 15 due to reduced aromatic stacking).
  • Synthesis: Achieved via Buchwald-Hartwig coupling, yielding 17.9% after chromatography.

Bis-Pyrazole Derivatives

  • 1-(Difluoromethyl)-N-[(1,5-Dimethyl-1H-Pyrazol-4-yl)Methyl]-3-Methyl-1H-Pyrazol-4-Amine ()
    • Structure : Differs by a difluoromethyl group on one pyrazole.
    • Key Data :
  • Molecular formula: C₁₁H₁₆ClF₂N₅ (vs. C₁₂H₁₈N₆ for the target compound).
  • Molecular weight: 291.73 g/mol.

    • Comparison : Fluorine substitution increases electronegativity and metabolic stability but may reduce solubility in polar solvents.
  • 1-[(1-Ethyl-1H-Pyrazol-4-yl)Methyl]-1H-Pyrazol-4-Amine () Structure: Ethyl substituent instead of isopropyl. Key Data: CAS RN 1431966-11-6. Comparison: Smaller alkyl groups (ethyl vs.

Triazole and Thiadiazole Analogues

  • N,N-Dimethyl-4-(3-Nitro-1H-1,2,4-Triazol-1-yl)Pyrimidin-2-Amine (2b, )
    • Structure : Integrates a nitro-triazole moiety.
    • Key Data :
  • Melting point: 167–169°C (decomposition).
  • NMR: Triazole proton at δ 9.69 ppm.

    • Comparison : Nitro groups enhance oxidative stability but may introduce toxicity concerns.
  • 1,3,4-Thiadiazole Derivatives ()

    • Structure : Thiadiazole core with pyrazole and nitro-phenyl groups.
    • Key Data : Antimicrobial activity against E. coli and C. albicans.
    • Comparison : Thiadiazole rings improve π-π stacking but reduce synthetic accessibility compared to bis-pyrazoles.

Key Findings and Implications

  • Structural Flexibility : Pyrazole-pyrimidine hybrids (e.g., ) exhibit higher melting points due to extended conjugation, whereas alkyl-substituted pyrazoles (e.g., ) prioritize lipophilicity.
  • Synthetic Accessibility : Bis-pyrazoles are typically synthesized via nucleophilic substitution or coupling reactions (e.g., ), but yields vary widely (19–53%) depending on substituents.

Biological Activity

1,5-Dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine (CAS Number: 1856091-21-8) is a synthetic compound belonging to the pyrazole class of organic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C13H21N5C_{13}H_{21}N_{5} with a molecular weight of 247.34 g/mol. The compound features two isopropyl groups and a pyrazole ring structure, which contributes to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anti-inflammatory Activity :
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling pathways .

Anticancer Potential :
The compound has also been investigated for its anticancer properties. Pyrazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines. For example, studies demonstrated that certain pyrazole compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of this compound is believed to involve several molecular targets:

Enzyme Inhibition :
The compound may interact with key enzymes involved in inflammatory processes and cancer progression. For instance, it has shown potential inhibitory effects on cyclooxygenases (COX) and other enzymes involved in the synthesis of inflammatory mediators .

Cell Signaling Modulation :
By modulating various signaling pathways such as ERK and JNK pathways, this compound can alter cellular responses to stress and inflammation, leading to reduced inflammatory responses and inhibited tumor growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of NF-kB/AP-1 signaling
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of COX enzymes

Case Studies

Several case studies have explored the effects of pyrazole derivatives on specific diseases:

Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of pyrazole derivatives, it was found that treatment with compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential therapeutic application for inflammatory diseases .

Case Study 2: Cancer Cell Proliferation
A study assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for preparing 1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 1,5-dimethyl-1H-pyrazole-4-amine with a halogenated intermediate (e.g., 4-(chloromethyl)-1-isopropylpyrazole) in the presence of a base like cesium carbonate (Cs₂CO₃) and a copper catalyst (e.g., CuBr) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
  • Step 2: Purify the crude product using column chromatography (ethyl acetate/hexane gradient) to achieve yields of ~18% .
  • Key Parameters: Prolonged reaction times (48–72 hours) and polar aprotic solvents (e.g., DMSO) improve nucleophilic displacement efficiency.

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR: Identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, pyrazole ring protons at δ 7.0–8.5 ppm) and carbon signals .
  • HRMS (ESI): Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • Melting Point Analysis: Verify purity (e.g., sharp melting range of 104–107°C) .
  • IR Spectroscopy: Detect functional groups (e.g., N-H stretch at ~3298 cm⁻¹ in related pyrazole derivatives) .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For example, the pyrazole ring may form π-π stacking with aromatic residues in active sites .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions susceptible to electrophilic attack .
  • MD Simulations: Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthesis of derivatives .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare NMR data with structurally similar compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) to assign ambiguous peaks .
  • Variable Temperature NMR: Resolve signal splitting caused by dynamic processes (e.g., hindered rotation of the isopropyl group) .
  • X-ray Crystallography: Obtain definitive structural confirmation, as demonstrated for related pyrazol-3(2H)-one derivatives .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In Vitro Assays: Use fluorescence polarization (FP) or TR-FRET to measure inhibition of kinase activity (e.g., IC50 values against JAK2 or EGFR) .
  • SAR Studies: Modify substituents (e.g., isopropyl group) to evaluate impact on binding affinity and selectivity .
  • Cellular Assays: Test cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) using MTT or apoptosis markers (Annexin V) .

Data Contradiction Analysis

Q. How should researchers address low synthetic yields (<20%) in scale-up attempts?

Methodological Answer:

  • Catalyst Screening: Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency .
  • Solvent Optimization: Test high-boiling solvents (e.g., toluene or DMF) to improve reaction homogeneity and reduce side reactions .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 48 hours to 2 hours) while maintaining yields .

Q. Why might biological activity vary between batches despite identical synthetic protocols?

Methodological Answer:

  • Purity Checks: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% that may antagonize activity .
  • Polymorph Screening: Characterize crystalline forms via PXRD, as different polymorphs can alter solubility and bioavailability .
  • Isotopic Labeling: Track metabolic stability using deuterated analogs to identify degradation pathways .

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